molecular formula C10H5BrFNO2 B2691694 8-Bromo-6-fluoroquinoline-2-carboxylic acid CAS No. 1067914-40-2

8-Bromo-6-fluoroquinoline-2-carboxylic acid

Cat. No. B2691694
Key on ui cas rn: 1067914-40-2
M. Wt: 270.057
InChI Key: CLFPSUQMEIZXHS-UHFFFAOYSA-N
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Patent
US08895550B2

Procedure details

8-Bromo-2-(dibromomethyl)-6-fluoroquinoline (17.2 g, 43.2 mmol) was weighed into a flask and dissolved in 250 mL of EtOH, followed by addition of silver nitrate (23.5 g, 138 mmol) in 100 mL of 1:1 EtOH/H2O. The reaction was heated to reflux for 1 hour, at which time all starting material had been consumed. The reaction was removed from heat and filtered hot through a medium frit scintered glass funnel, affording 5.84 g of 8-bromo-6-fluoroquinoline-2-carboxylic acid as a white/yellow powder. The mother liquor was concentrated in vacuo, followed by extractive work-up (200 mL ethyl acetate/water). The combined organics were dried over Na2SO4 and concentrated in vacuo to afford the desired products as an orange-brown semi solid (99% overall; 6.4 g and 5.8 g respectively). MS APCI (+) m/z 298 and 300 (M+1 of each isotope) detected; MS APCI (−) m/z 268 and 269.9 (M−1 of each Br isotope) detected.
Name
8-Bromo-2-(dibromomethyl)-6-fluoroquinoline
Quantity
17.2 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
Name
EtOH H2O
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
23.5 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([F:15])[CH:5]=[C:6]2[C:11]=1[N:10]=C(C(Br)Br)[CH:8]=[CH:7]2.[CH3:16][CH2:17][OH:18].[OH2:19]>CCO.[N+]([O-])([O-])=O.[Ag+]>[Br:1][C:2]1[CH:3]=[C:4]([F:15])[CH:5]=[C:6]2[C:11]=1[N:10]=[C:16]([C:17]([OH:19])=[O:18])[CH:8]=[CH:7]2 |f:1.2,4.5|

Inputs

Step One
Name
8-Bromo-2-(dibromomethyl)-6-fluoroquinoline
Quantity
17.2 g
Type
reactant
Smiles
BrC=1C=C(C=C2C=CC(=NC12)C(Br)Br)F
Step Two
Name
Quantity
250 mL
Type
solvent
Smiles
CCO
Step Three
Name
EtOH H2O
Quantity
100 mL
Type
reactant
Smiles
CCO.O
Name
Quantity
23.5 g
Type
catalyst
Smiles
[N+](=O)([O-])[O-].[Ag+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 hour, at which time all starting material
Duration
1 h
CUSTOM
Type
CUSTOM
Details
had been consumed
CUSTOM
Type
CUSTOM
Details
The reaction was removed
TEMPERATURE
Type
TEMPERATURE
Details
from heat
FILTRATION
Type
FILTRATION
Details
filtered hot through a medium frit

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=C2C=CC(=NC12)C(=O)O)F
Measurements
Type Value Analysis
AMOUNT: MASS 5.84 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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